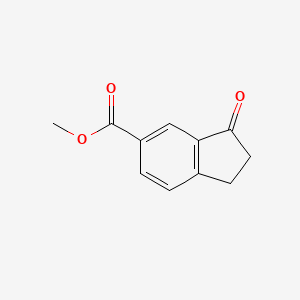

Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate

Descripción general

Descripción

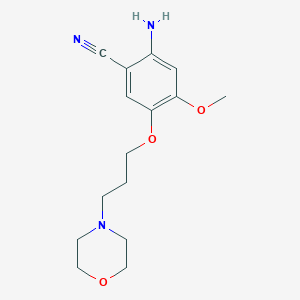

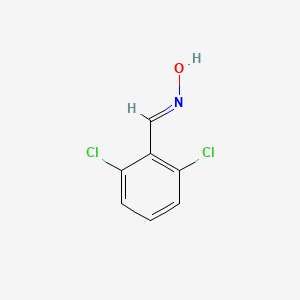

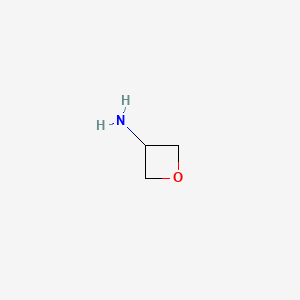

“Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate” is a chemical compound with the formula C11H10O3 . It is also known as “Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate” in English .

Molecular Structure Analysis

The molecular structure of “Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate” consists of 14 heavy atoms and 6 aromatic heavy atoms . The structure also includes 2 rotatable bonds .Physical And Chemical Properties Analysis

“Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate” has a molecular weight of 190.20 . It has a predicted density of 1.246±0.06 g/cm3 . The predicted melting point is 59-60 °C, and the predicted boiling point is 297.5±19.0 °C .Aplicaciones Científicas De Investigación

-

Scientific Field: Medicinal Chemistry

- Application : Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate is a chemical compound with the CAS Number: 29427-70-1 . It is often used in the synthesis of various pharmaceutical compounds .

- Methods of Application : The specific methods of application or experimental procedures would depend on the particular synthesis pathway being used. This compound could be used as a building block or intermediate in the synthesis of more complex molecules .

-

Scientific Field: Biological Research

- Application : Indole derivatives, which include compounds like Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate, have been found to possess various biological activities . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

- Methods of Application : The methods of application would depend on the specific biological activity being investigated. This could involve in vitro or in vivo studies, using cell lines or animal models .

- Results or Outcomes : The results would depend on the specific biological activity being investigated. This could include measures of cell viability, inhibition of viral replication, reduction in inflammation, etc .

-

Scientific Field: Organic Synthesis

- Application : This compound is often used as an intermediate or reaction reagent in organic synthesis . It can be used to synthesize a variety of complex organic molecules .

- Methods of Application : The specific methods of application would depend on the particular synthesis pathway being used. This could involve various types of organic reactions, such as condensation reactions, substitution reactions, addition reactions, etc .

- Results or Outcomes : The outcomes would depend on the specific synthesis pathway and the target molecule. The yield, purity, and reaction conditions would be important parameters to consider .

-

Scientific Field: Coordination Chemistry

- Application : Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate can also be used in the field of coordination chemistry, such as in the synthesis of coordination compounds .

- Methods of Application : The methods of application would depend on the specific coordination compound being synthesized. This could involve the reaction of the compound with various metal ions .

- Results or Outcomes : The outcomes would depend on the specific coordination compound being synthesized. This could include the formation of a new coordination compound, with properties such as color, solubility, stability, etc .

-

Scientific Field: Material Science

- Application : This compound can be used in the synthesis of new materials, such as polymers or resins . These materials could have unique properties, such as high strength, flexibility, or resistance to heat or chemicals .

- Methods of Application : The methods of application would depend on the specific material being synthesized. This could involve polymerization reactions, curing processes, or other types of material synthesis methods .

- Results or Outcomes : The outcomes would depend on the specific material being synthesized. This could include the formation of a new material, with properties such as tensile strength, elasticity, thermal stability, etc .

-

Scientific Field: Environmental Science

- Application : Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate could potentially be used in environmental science research, such as studying its degradation in the environment or its effects on various organisms .

- Methods of Application : The methods of application would depend on the specific study. This could involve environmental sampling, laboratory experiments, or field studies .

- Results or Outcomes : The outcomes would depend on the specific study. This could include measures of the compound’s persistence in the environment, its toxicity to various organisms, etc .

Propiedades

IUPAC Name |

methyl 3-oxo-1,2-dihydroindene-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-14-11(13)8-3-2-7-4-5-10(12)9(7)6-8/h2-3,6H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDOOCAKREHMAEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(CCC2=O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70435269 | |

| Record name | Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70435269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate | |

CAS RN |

68634-03-7 | |

| Record name | Methyl 2,3-dihydro-3-oxo-1H-indene-5-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68634-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-oxo-2,3-dihydro-1H-indene-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70435269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Piperidine, 2-ethyl-1-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B1311616.png)